molecular formula C7H7NO3 B137177 3-Methyl-5-nitrophenol CAS No. 127818-58-0

3-Methyl-5-nitrophenol

Cat. No.: B137177
CAS No.: 127818-58-0
M. Wt: 153.14 g/mol
InChI Key: KDKCEPVMXOUFJD-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of phenol, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methylphenol (m-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The nitration process is carefully monitored, and the product is purified through recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: 3-Methyl-5-aminophenol.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

3-Methyl-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to evaluate its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anti-inflammatory agents.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

    3-Methyl-4-nitrophenol: Similar structure but with the nitro group at the fourth position.

    2-Methyl-5-nitrophenol: Similar structure but with the methyl group at the second position.

    4-Methyl-5-nitrophenol: Similar structure but with the methyl group at the fourth position.

Comparison: 3-Methyl-5-nitrophenol is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications and research studies.

Properties

IUPAC Name

3-methyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCEPVMXOUFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285256
Record name 3-Methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127818-58-0
Record name 3-Methyl-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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